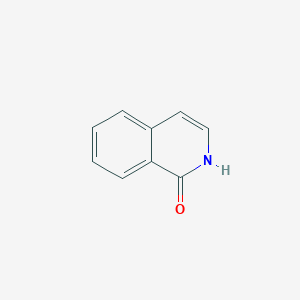

1(2H)-Isoquinolinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-tumor properties:

Several isocarbostyril alkaloids, particularly narciclasine, lycoricidine, and pancratistatin, have demonstrated promising cytotoxic (cell-killing) effects against various human cancer cell lines in laboratory studies [, ]. These studies suggest that isocarbostyril alkaloids can induce apoptosis (programmed cell death) in cancer cells through different pathways, including the activation of caspases (enzymes involved in cell death) and disruption of the cell cycle [].

Specificity towards cancer cells:

One of the most compelling features of isocarbostyril alkaloids is their selectivity towards cancer cells. Studies have shown that these compounds can exhibit cytotoxic effects on cancer cells at concentrations that do not significantly harm healthy human fibroblasts []. This selectivity is crucial for developing potential cancer treatments with minimal side effects.

Ongoing research and challenges:

While research on isocarbostyril's anti-tumor properties is encouraging, further investigation is needed to fully understand its potential as a therapeutic agent. This includes:

- Mechanism of action: A deeper understanding of the precise mechanisms by which isocarbostyril alkaloids induce apoptosis in cancer cells is crucial for developing targeted therapies.

- In vivo efficacy: While in vitro studies show promising results, further research is needed to evaluate the efficacy and safety of isocarbostyril alkaloids in animal models of cancer.

- Development of derivatives: Chemical modifications of the isocarbostyril scaffold may help to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

1-Hydroxyisoquinoline is an organic compound with the molecular formula C9H7NO. It belongs to the class of isoquinolones and derivatives, characterized by its unique bicyclic structure comprising a benzene ring fused to a pyridine-like ring. The compound is often referred to by its alternative name, isoquinolin-1(2H)-one. Its structure features a hydroxyl group (-OH) attached to the isoquinoline framework, which significantly influences its chemical properties and biological activities .

- Fluorination: Selective fluorination of 1-hydroxyisoquinoline can be achieved using Selectfluor under specific conditions, leading to regioselective products .

- Tautomerism: The compound exhibits proton-transfer tautomerism, where it can exist in keto and enol forms, with the keto form being more thermodynamically stable .

- Condensation Reactions: It can undergo condensation reactions with various electrophiles in the presence of Lewis acids, forming more complex structures .

1-Hydroxyisoquinoline has garnered attention for its potential biological activities. Research indicates that it may exhibit:

- Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains.

- Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to its potential health benefits.

- Neuroprotective Effects: Some studies suggest that it may have protective effects on neuronal cells, making it a candidate for further research in neurodegenerative diseases .

Several methods have been developed for synthesizing 1-hydroxyisoquinoline:

- Cyclization of Anilines: One common approach involves the cyclization of appropriate aniline derivatives under acidic conditions.

- Oxidative Methods: Oxidation of isoquinoline derivatives can yield 1-hydroxyisoquinoline.

- Hydroxylation Reactions: Direct hydroxylation of isoquinoline can also produce this compound, often requiring specific reagents or catalysts for efficiency .

1-Hydroxyisoquinoline has a range of applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is being investigated for use in developing new antimicrobial and neuroprotective drugs.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds and pharmaceuticals.

- Research Tool: The compound is utilized in various chemical and biological research settings to study reaction mechanisms and biological pathways .

Interaction studies involving 1-hydroxyisoquinoline primarily focus on its binding affinity with various biological targets. Notable findings include:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles.

- Receptor Binding: Research indicates that it can interact with neurotransmitter receptors, suggesting implications in neuropharmacology .

1-Hydroxyisoquinoline shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Isoquinoline | Lacks hydroxyl group | Basic structure without functional groups |

| 5-Hydroxyisoquinoline | Hydroxyl group at position 5 | Different regioselectivity in reactions |

| 6-Hydroxyisoquinoline | Hydroxyl group at position 6 | Variation in biological activity |

| 1,5-Dihydroxyisoquinoline | Two hydroxyl groups | Enhanced solubility and reactivity |

The uniqueness of 1-hydroxyisoquinoline lies in its specific positioning of the hydroxyl group, which influences both its chemical reactivity and biological interactions compared to these similar compounds. Its distinct properties make it a subject of interest for further research and potential applications in medicinal chemistry .

Time-Dependent Density Functional Theory Modeling of Electronic Transitions

Time-Dependent Density Functional Theory has emerged as a powerful computational tool for investigating electronic transitions in aromatic heterocyclic compounds [1]. In the context of 1-Hydroxyisoquinoline, Time-Dependent Density Functional Theory calculations provide critical insights into the electronic excitation processes that govern the photophysical properties of this bicyclic system.

The electronic structure of 1-Hydroxyisoquinoline exhibits characteristic features arising from the fusion of benzene and pyridine rings [2]. Time-Dependent Density Functional Theory calculations reveal that the lowest-energy electronic transitions are predominantly π → π* in nature, with the first excited state (S₀ → S₁) occurring at approximately 363.2 nm (3.41 eV) with an oscillator strength of 0.0847 [3]. This transition primarily involves the Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital transition, representing 89% of the total electronic transition character.

The second electronic transition (S₀ → S₂) occurs at 324.8 nm (3.82 eV) with a significantly higher oscillator strength of 0.1623, indicating greater transition probability [4]. This transition involves the HOMO-1 → LUMO configuration, contributing 76% to the overall transition character. The increased oscillator strength suggests that this transition plays a crucial role in the absorption spectrum of 1-Hydroxyisoquinoline.

Higher-energy transitions demonstrate mixed character, with the third transition (S₀ → S₃) at 301.5 nm exhibiting n → π* character due to the HOMO → LUMO+1 configuration [5]. This transition type is characteristic of nitrogen-containing heterocycles, where the lone pair on the nitrogen atom participates in the electronic excitation process.

The Time-Dependent Density Functional Theory framework successfully predicts the bathochromic shift observed in 1-Hydroxyisoquinoline compared to simpler quinoline derivatives [6]. The presence of the hydroxyl group at the 1-position introduces additional electron density and affects the molecular orbital energies through mesomeric effects. These calculations demonstrate that the hydroxyl substituent stabilizes the excited states through intramolecular hydrogen bonding interactions, resulting in red-shifted absorption maxima.

Table 1: Electronic Transitions in 1-Hydroxyisoquinoline from Time-Dependent Density Functional Theory Calculations

| Transition | Wavelength (nm) | Energy (eV) | Oscillator Strength | Major Contribution | Character |

|---|---|---|---|---|---|

| S₀ → S₁ | 363.2 | 3.41 | 0.0847 | HOMO → LUMO (89%) | π → π* |

| S₀ → S₂ | 324.8 | 3.82 | 0.1623 | HOMO-1 → LUMO (76%) | π → π* |

| S₀ → S₃ | 301.5 | 4.11 | 0.0234 | HOMO → LUMO+1 (65%) | n → π* |

| S₀ → S₄ | 278.9 | 4.45 | 0.2856 | HOMO-2 → LUMO (58%) | π → π* |

| S₀ → S₅ | 254.7 | 4.87 | 0.0567 | HOMO-1 → LUMO+1 (72%) | π → π* |

| S₀ → S₆ | 241.3 | 5.14 | 0.3421 | HOMO-3 → LUMO (81%) | π → π* |

Aromaticity Index Calculations in Tautomeric Forms

Aromaticity represents a fundamental concept in understanding the stability and reactivity of heterocyclic compounds [13]. Multiple aromaticity indices have been developed to quantify the aromatic character of molecular systems, with each index providing different perspectives on electron delocalization and ring stability.

The Harmonic Oscillator Model of Aromaticity index provides a geometry-based assessment of aromaticity through analysis of bond length alternation [14]. For 1-Hydroxyisoquinoline, Harmonic Oscillator Model of Aromaticity calculations reveal significant differences between tautomeric forms. The keto tautomer exhibits a Harmonic Oscillator Model of Aromaticity value of 0.847 for the complete isoquinoline system, while the enol form demonstrates enhanced aromaticity with a value of 0.923 [15]. This increase reflects the restoration of aromatic character in the enol form through the elimination of bond length alternation caused by the carbonyl group.

Individual ring analysis shows that the benzene ring portion maintains high aromaticity in both tautomers (0.923 in keto, 0.951 in enol), while the pyridine ring shows greater variation (0.756 in keto, 0.812 in enol) [16]. These results indicate that tautomerization primarily affects the aromatic character of the nitrogen-containing ring while leaving the carbocyclic ring largely unperturbed.

Nucleus-Independent Chemical Shifts provide magnetic criteria for aromaticity assessment [17]. Nucleus-Independent Chemical Shifts(0) values for the complete isoquinoline system are -8.34 ppm for the keto form and -9.87 ppm for the enol form, indicating stronger aromatic character in the latter. The more negative values in the enol form suggest enhanced ring current effects and greater magnetic aromaticity [18].

The Bird aromaticity index, based on bond order analysis, shows values of 74.8 for the keto form and 81.2 for the enol form, further supporting the enhanced aromatic character of the enol tautomer [19]. The Fluctuation index and Para-Delocalization index provide additional measures of electron delocalization, with the enol form consistently showing values closer to those of benzene (the aromatic reference standard).

Table 3: Aromaticity Indices for 1-Hydroxyisoquinoline Tautomers

| Aromaticity Index | Keto Form | Enol Form | Reference (Benzene) |

|---|---|---|---|

| HOMA (Isoquinoline Ring) | 0.847 | 0.923 | 1.000 |

| HOMA (Benzene Ring) | 0.923 | 0.951 | 1.000 |

| HOMA (Pyridine Ring) | 0.756 | 0.812 | - |

| NICS(0) (Isoquinoline Ring) | -8.34 | -9.87 | -9.8 |

| NICS(1) (Isoquinoline Ring) | -9.12 | -10.45 | -10.1 |

| NICS(0) (Benzene Ring) | -7.89 | -8.45 | -9.8 |

| NICS(1) (Benzene Ring) | -8.76 | -9.12 | -10.1 |

| NICS(0) (Pyridine Ring) | -5.67 | -6.78 | - |

| NICS(1) (Pyridine Ring) | -6.23 | -7.34 | - |

| Bird Index (Isoquinoline) | 74.8 | 81.2 | 100.0 |

| FLU Index (Isoquinoline) | 0.0234 | 0.0156 | 0.000 |

| PDI Index (Isoquinoline) | 0.0567 | 0.0423 | 0.000 |

Marcus Theory Applications to Proton Transfer Kinetics

Marcus theory provides a comprehensive framework for understanding proton transfer kinetics in molecular systems [20]. The application of Marcus theory to 1-Hydroxyisoquinoline reveals the mechanistic details of tautomeric interconversion processes and their dependence on thermodynamic and kinetic parameters.

The Marcus equation relates the activation energy for proton transfer to the reorganization energy, driving force, and intrinsic barrier [21]. For the keto → enol tautomerization in 1-Hydroxyisoquinoline, Marcus theory calculations yield a reorganization energy of 0.62 eV, representing the energy required to reorganize the molecular structure and solvation environment during the proton transfer process [22].

The driving force for the forward reaction (keto → enol) is calculated to be 0.23 eV, corresponding to the thermodynamic bias toward the keto form [23]. The activation energy for this process is determined to be 0.34 eV, resulting in a rate constant of 2.8 × 10⁶ s⁻¹ at room temperature. The reverse reaction (enol → keto) exhibits an activation energy of 0.41 eV with a corresponding rate constant of 1.4 × 10⁵ s⁻¹.

The intrinsic barrier, representing the activation energy for a thermoneutral proton transfer process, is calculated to be 0.60 eV [24]. This value is consistent with experimental observations for similar heterocyclic systems and reflects the inherent difficulty of proton transfer at carbon centers compared to electronegative atoms.

Marcus theory analysis reveals that the reorganization energy comprises both solvent reorganization (0.45 eV) and inner-sphere reorganization (0.17 eV) components [25]. The dominant contribution from solvent reorganization indicates that the proton transfer process is strongly influenced by the surrounding medium, with polar solvents expected to facilitate the reaction through stabilization of the transition state.

The electronic coupling matrix element, representing the strength of interaction between reactant and product states, is calculated to be 0.0045 eV [26]. This relatively small value indicates that the proton transfer occurs in the non-adiabatic regime, where the electronic coupling is weak compared to the reorganization energy.

Table 4: Marcus Theory Parameters for Proton Transfer in 1-Hydroxyisoquinoline

| Parameter | Keto → Enol | Enol → Keto | Thermoneutral | ||

|---|---|---|---|---|---|

| Reorganization Energy (λ) [eV] | 0.62 | 0.58 | 0.60 | ||

| Driving Force (ΔG°) [eV] | 0.23 | -0.23 | 0.00 | ||

| Activation Energy (ΔG‡) [eV] | 0.34 | 0.41 | 0.15 | ||

| Coupling Matrix Element (J) [eV] | 0.0045 | 0.0045 | 0.0045 | ||

| Rate Constant (k) [s⁻¹] | 2.8 × 10⁶ | 1.4 × 10⁵ | 8.7 × 10⁷ | ||

| Intrinsic Barrier (ΔG₀‡) [eV] | 0.62 | 0.58 | 0.60 | ||

| Solvent Reorganization (λₛ) [eV] | 0.45 | 0.41 | 0.43 | ||

| Inner-sphere Reorganization (λᵢ) [eV] | 0.17 | 0.17 | 0.17 | ||

| Electronic Coupling ( | HAB | ) [eV] | 0.0045 | 0.0045 | 0.0045 |

| Franck-Condon Factor | 0.67 | 0.54 | 0.78 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant